1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
895787-85-6 |
|---|---|
Molecular Formula |
C23H15N3O5 |
Molecular Weight |
413.389 |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
SBLVMKZTIFMKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzyl chloride with 3-phenylbenzofuran-2-carboxylic acid, followed by cyclization with urea under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural differences among pyrimidine-2,4-dione derivatives lie in their core rings and substituents. The table below highlights comparisons with selected analogs:
- Electronic Effects : The nitro group in the target compound likely lowers LUMO energy, enhancing electron-accepting capacity compared to tert-butyl (electron-donating) or halogenated substituents. This could improve binding to electrophilic targets, such as enzymes or DNA .
- Planarity and Stacking: The benzofuro core may increase planarity relative to thieno or pyrido analogs, facilitating π-π stacking in biological systems.
Physicochemical Properties
Biological Activity
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine structure with a nitrobenzyl substituent. Its molecular formula is and it has a molecular weight of approximately 342.34 g/mol. The presence of the nitro group suggests potential interactions with biological macromolecules, influencing its activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Studies have shown that benzofuro-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may demonstrate antimicrobial effects against various pathogens, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in kinases or phosphodiesterases involved in signaling pathways relevant to cancer and inflammation.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Anticancer Effects : In vitro studies have demonstrated that derivatives of benzofuro-pyrimidines can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism involves the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibits notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for antibiotic development.
- Kinase Inhibition : Computational studies have indicated that the compound can bind effectively to ATP-binding sites in various kinases, suggesting its role as a kinase inhibitor. This aligns with findings from other similar compounds which have been explored for their anti-Alzheimer's properties via kinase modulation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuro-pyrimidine derivatives. The results showed that one derivative exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity with a noted reduction in bacterial load in treated samples compared to controls.
Data Tables
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Apoptosis induction | <10 µM |
| Anticancer (A549) | Cell cycle arrest | <10 µM |
| Antimicrobial (S. aureus) | Bactericidal effect | 10 µg/mL |
| Antimicrobial (E. coli) | Bactericidal effect | 50 µg/mL |
Q & A
Q. What are the key steps for synthesizing 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
-
Step 1 : Formation of the benzofuropyrimidine core via cyclization of precursors like aminobenzofuran derivatives with urea or thiourea under acidic conditions .
-
Step 2 : Introduction of the 4-nitrobenzyl group via nucleophilic substitution or alkylation using 4-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF .
-
Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
-
Optimization : Control reaction temperature (60–80°C for alkylation) and monitor progress via TLC or HPLC to minimize side products .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Urea, H₂SO₄, 100°C | 65–70 | ≥90% |
| 2 | 4-Nitrobenzyl chloride, K₂CO₃, DMF | 50–55 | ≥85% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzofuropyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitrobenzyl substituents (e.g., -NO₂ group absence of protons; adjacent aromatic signals) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group at ~46 Da) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for pyrimidine-dione) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-nitrobenzyl group in biological activity?
- Methodological Answer :
-
Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents on the benzyl group .
-
Bioassays : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values.
-
Computational Modeling : Use molecular docking (AutoDock Vina) to analyze nitrobenzyl interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Parent | -NO₂ | 2.1 | -9.8 |
| Analog 1 | -CF₃ | 5.7 | -7.2 |
| Analog 2 | -OCH₃ | >10 | -5.4 |
Q. How can contradictory results in enzyme inhibition assays across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both fluorescence-based (e.g., ADP-Glo™) and radiometric assays to rule out interference from the nitro group .
- Kinetic Studies : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Proteomic Profiling : Use chemical proteomics to identify off-target interactions (e.g., kinase panels) .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields during the final alkylation step?
- Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Use : Add catalytic KI to enhance nucleophilic substitution efficiency .
- Temperature Gradient : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .
Q. How to address solubility issues in biological testing?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
